
n-(methoxycarbonyl)-l-tert-leucine
Overview
Description
N-(Methoxycarbonyl)-L-tert-leucine (CAS: 162537-11-3), also abbreviated as MOC-L-tert-leucine, is a chiral amino acid derivative characterized by a methoxycarbonyl (MOC) protecting group on the amine moiety and a tert-leucine backbone. Its molecular formula is $ \text{C}8\text{H}{15}\text{NO}_4 $, with a molecular weight of 189.21 g/mol .
Preparation Methods
Carbamate Reagent-Based Acylation: A Greener Alternative
Substitution of Methyl Chloroformate
Traditional routes employing methyl chloroformate (MCF) face criticism due to MCF’s toxicity, volatility, and classification as a hazardous chemical . CN114890916A introduces N-succinimidyl methyl carbonate (NSMC) as a safer alternative, enabling acylation under mild conditions (8–12°C) with reduced environmental impact . This method achieves 89% yield and 98.5% purity, avoiding the need for hazardous reagents while simplifying waste management .
Reaction Optimization and Scalability
Critical parameters include:
-
Molar ratio : NSMC to L-tert-leucine at 1.2:1 minimizes side reactions.
-
Solvent system : Ethyl acetate/petroleum ether mixtures enhance crystallization efficiency.
-
pH control : Adjustment to pH 2–3 using sulfuric acid ensures optimal protonation for product isolation .
Industrial scalability is demonstrated through batch processing in 5,000L reactors, with cycle times under 8 hours .
Comparative Analysis of Synthetic Routes
Efficiency and Environmental Impact
Cost Considerations
The NSMC route, while environmentally superior, incurs higher reagent costs compared to MCF. However, reduced waste treatment expenses and compliance with green chemistry regulations offset this disadvantage in large-scale production .
Chemical Reactions Analysis
Types of Reactions
n-(methoxycarbonyl)-l-tert-leucine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
n-(methoxycarbonyl)-l-tert-leucine has several applications in scientific research:
Mechanism of Action
The mechanism of action of n-(methoxycarbonyl)-l-tert-leucine involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity and function . This compound can also act as a substrate for various biochemical reactions, leading to the formation of biologically active products.
Comparison with Similar Compounds
The structural and functional properties of MOC-L-tert-leucine are best contextualized by comparing it with analogous amino acid derivatives. Below is a detailed analysis:
Structural Analogs with Different Protecting Groups
Key Findings:
Protecting Group Stability :
- Boc (tert-butoxycarbonyl) : Offers superior stability under acidic conditions but requires harsh deprotection (e.g., TFA) .
- FMOC : Labile under basic conditions (e.g., piperidine), making it ideal for stepwise peptide assembly .
- MOC : Balances moderate stability and ease of removal (e.g., via saponification), preferred in antiviral drug synthesis .
Industrial Scalability :
- MOC-L-tert-leucine’s resolution method achieves >99% enantiomeric excess (ee) at lower costs compared to FMOC derivatives, which require expensive resins .
- Boc-protected analogs are less favored in large-scale antiviral synthesis due to cumbersome deprotection steps .
Key Findings:
Efficiency in Coupling Reactions :
- MOC-L-tert-leucine enables high-yield ($>$85%) formation of ketone intermediates in nirmatrelvir synthesis, outperforming Boc-protected analogs in reaction speed .
- Des-N-(MOC) derivatives are critical for Atazanavir but require additional purification steps due to residual impurities .
Biological Activity :
- FMOC-L-tert-leucine derivatives exhibit enhanced lipophilicity, improving cell membrane permeability in peptide-based therapies .
- Trifluoroacetyl (TFA) analogs, while rare in drugs, serve as precursors for chiral ligands in asymmetric catalysis .
Physicochemical Properties
Property | MOC-L-tert-leucine | Boc-L-leucine | FMOC-L-tert-leucine |
---|---|---|---|
Solubility in DMF | High | Moderate | Low |
Melting Point (°C) | 158–160 | 142–145 | 210–215 |
Chiral Purity | >99% ee | >98% ee | >99% ee |
Key Findings:
Biological Activity
N-(methoxycarbonyl)-L-tert-leucine, also known as (S)-2-((methoxycarbonyl)amino)-3,3-dimethylbutanoic acid, is a chiral amino acid derivative that plays a significant role in peptide synthesis and has various biological applications. This article explores its biological activity, focusing on its mechanisms, applications in research, and comparative analysis with similar compounds.
This compound is characterized by the presence of a methoxycarbonyl group attached to the amino group. This configuration allows it to act as a base-labile protecting group in organic synthesis, particularly in peptide synthesis. The compound is instrumental in non-ribosomal peptide biosynthesis, facilitating the formation of diverse natural products through complex enzymatic reactions.
Chemical Reactions
The compound undergoes various chemical reactions:
- Oxidation: Typically involves oxidizing agents like potassium permanganate.
- Reduction: Commonly utilizes lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other nucleophiles.
Antimicrobial Activity
Research indicates that derivatives of amino acids, including this compound, exhibit antimicrobial properties. A study evaluated several amino acid conjugates for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results revealed varying degrees of effectiveness compared to standard antibiotics like gentamicin. The structure-activity relationship highlighted that specific amino acid configurations significantly influence antimicrobial efficacy .
Anti-inflammatory Activity
Additionally, compounds similar to this compound have shown promising anti-inflammatory effects. In vitro studies demonstrated that certain amino acid derivatives could inhibit inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .
Applications in Scientific Research
This compound has several applications:
- Peptide Synthesis: It serves as a crucial intermediate in the synthesis of peptides, allowing for the incorporation of various functional groups.
- Drug Development: Its derivatives are explored for potential use in developing anti-cancer and anti-viral drugs due to their unique structural properties .
- Bioactive Compounds: The compound's ability to form conjugates with bioactive molecules enhances its utility in pharmacology and medicinal chemistry .
Comparative Analysis with Similar Compounds
Case Studies
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Synthesis and Evaluation of Antimicrobial Activity:
A series of xanthone conjugated amino acids were synthesized, including derivatives of this compound. These compounds were tested for their antimicrobial properties against various bacterial strains. The study found that certain derivatives exhibited significant antibacterial activity, indicating their potential as therapeutic agents . -
Anti-inflammatory Potential:
Another study focused on evaluating the anti-inflammatory effects of amino acid derivatives. The findings suggested that specific structural modifications could enhance anti-inflammatory activity, paving the way for new treatments for inflammatory conditions .
Q & A
Q. What synthetic methodologies are most effective for integrating N-(methoxycarbonyl)-L-tert-leucine into protease inhibitors like Atazanavir?
Answer:
The compound is typically synthesized via multi-step routes involving:
- Deprotection and esterification : Thionyl chloride in methanol efficiently removes protecting groups while esterifying intermediates (e.g., conversion of compound [30] to [33] in Scheme 3) .
- Amide coupling : Coupling with HATU/DIEA reagents ensures high-yield formation of peptide bonds (e.g., synthesis of intermediate [34] from Phe-Phe cores) .
- Saponification : Lithium hydroxide-mediated ester hydrolysis achieves carboxylic acid functionality without racemization .
Advanced Note : For scale-up, optimize solvent choice (e.g., DMF for solubility) and minimize side reactions by controlling stoichiometry of coupling reagents .
Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Answer:
- Basic : Melting point analysis (109°C) and TLC for purity assessment .
- Advanced :
- NMR : Confirm stereochemistry and detect impurities via / chemical shifts, especially for chiral centers .
- X-ray crystallography : Resolve 3D conformation in enzyme-inhibitor complexes (e.g., glycogen phosphorylase studies at 2.36 Å resolution) .
- HPLC-MS : Quantify purity and validate intermediates in multi-step syntheses .
Q. How should researchers address stability challenges and reactive decomposition products during handling?
Answer:
- Storage : Keep at +4°C in airtight containers to prevent moisture absorption and oxidative degradation .
- Decomposition Mitigation : Avoid temperatures >100°C to suppress release of CO, CO, and NO; monitor with TGA/GC-MS .
- Safety Protocol : Use PPE (gloves, goggles) and work under fume hoods to limit exposure to dust or vapors .
Q. How can contradictions in reaction yields or purity data be systematically resolved?
Answer:
- Troubleshooting Steps :
- Case Study : Lower yields in Scheme 3 (vs. Scheme 2) may stem from steric hindrance during esterification; consider alternative solvents (e.g., THF) .
Q. What structural features of this compound make it critical in protease inhibitor design?
Answer:
- Steric Bulk : The tert-leucine side chain enhances binding affinity by filling hydrophobic pockets in HIV-1 protease active sites .
- Chiral Rigidity : The (S)-configuration at C2 ensures optimal hydrogen bonding with catalytic aspartate residues .
- Methoxycarbonyl Group : Acts as a reversible electrophile, enhancing intermediate stability during synthesis .
Q. What advanced purification strategies ensure chiral purity of this compound?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA gradients for enantiomeric excess (ee) validation .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove diastereomeric impurities .
Q. How should environmental and safety risks be mitigated during large-scale synthesis?
Answer:
- Waste Disposal : Neutralize acidic/byproduct streams before disposal to prevent ecosystem contamination .
- Ventilation : Install local exhaust systems to capture dust and volatile decomposition products .
Q. What methodologies identify thermal decomposition pathways of this compound?
Answer:
- TGA-DSC : Track mass loss and exothermic events at elevated temperatures .
- GC-MS : Identify gaseous byproducts (e.g., CO, NO) using NIST reference spectra .
Q. Beyond antiviral applications, what emerging roles does this compound play in enzyme inhibition?
Answer:
- Glycogen Phosphorylase Inhibition : The methoxycarbonyl group participates in hydrogen bonding with pyridoxal phosphate cofactors, suggesting utility in diabetes research .
- Antifungal Synergy : Combined with posaconazole, it disrupts fungal membrane biosynthesis (mechanism under investigation) .
Q. What scalability challenges arise in transitioning from lab-scale to industrial synthesis?
Answer:
Properties
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRXAIYBULIEI-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460466 | |
Record name | N-(Methoxycarbonyl)-3-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162537-11-3 | |
Record name | N-(Methoxycarbonyl)-3-methyl-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162537-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Methoxycarbonyl)-L-tert-leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162537113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Methoxycarbonyl)-3-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Valine, N-(methoxycarbonyl)-3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(METHOXYCARBONYL)-L-TERT-LEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L7G8ZHR2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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